6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
Properties
CAS No. |
2091545-71-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine |
InChI |
InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-10(14-3)5-4-6-11(9)15-12/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
DWFXLZOEAZIOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=C(O1)C=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes:
Condensation of 2-aryloxyethylamines with 2-formylbenzoic acid derivatives: This method forms aminonaphthalides, which upon cyclization yield benzoxazepine rings. This approach is practical for introducing substituents such as methoxy groups on the aromatic ring.
Cyclization via halogenated benzaldehydes and diamines: For example, condensation of 2-(2-bromoethoxy)benzaldehyde with 1,2-diamines under reflux in acetonitrile under nitrogen atmosphere produces benzoxazepine derivatives efficiently.
Catalytic acylaminoalkylation: Scandium or copper triflate catalysts have been used to promote acylaminoalkylation of α-methoxy-isoindolones, leading to 1,4-benzoxazepines.
Specific Preparation of this compound
While direct synthetic procedures for this exact compound are scarce in the literature, the following synthesis strategy can be inferred from related benzoxazepine derivatives and the general chemistry of the compound:
Stepwise Preparation Outline:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-(2-bromoethoxy)-6-methoxybenzaldehyde | Bromination of 2-methoxyphenol derivatives, followed by formylation | Provides the key aldehyde intermediate with methoxy substitution |
| 2 | Condensation with 2,2-dimethyl-1,2-diaminoethane or similar diamine | Reflux in anhydrous acetonitrile with potassium carbonate under nitrogen | Facilitates ring closure forming the oxazepine ring |
| 3 | Cyclization and purification | Reflux overnight, filtration, solvent evaporation, and chromatographic purification | Yields the tetrahydrobenzoxazepine scaffold with dimethyl substitution |
This approach aligns with the general condensation and cyclization methods described for benzoxazepines.
Catalytic and Alternative Synthetic Methods
Palladium-catalyzed carbonylation reactions: Although more common in benzoxazepine analogues with carbonyl or sulfonyl substitutions, Pd-catalyzed carbonylation under carbon monoxide atmosphere at elevated temperatures (around 100 °C) has been reported for related heterocyclic compounds. This method involves addition of palladium acetate and diphosphine ligands to promote ring formation.
Fukuyama amine synthesis and Mitsunobu conditions: For related benzodiazepine and benzoxazepine scaffolds, mild and short synthetic routes involve N-alkylation of anilines with dimethyl acetals of aldehydes under triethylsilane and trifluoroacetic acid conditions. This strategy could be adapted to prepare the dimethyl-substituted tetrahydrobenzoxazepine ring system.
Data Summary Table of Key Preparation Parameters
| Parameter | Description | Details |
|---|---|---|
| Molecular Formula | Chemical composition | C12H17NO2 |
| Molecular Weight | Mass of molecule | 207.27 g/mol |
| Key Intermediate | Aldehyde precursor | 2-(2-bromoethoxy)-6-methoxybenzaldehyde |
| Cyclization Conditions | Solvent and temperature | Anhydrous acetonitrile, reflux, nitrogen atmosphere |
| Catalysts | Used in alternative methods | Palladium acetate, diphosphine ligands, scandium or copper triflate |
| Purification | Methods | Chromatography, washing with ethyl acetate |
| Yield | Typical | Approx. 70-75% in analogous syntheses |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoxazepine ring can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoxazepine Derivatives
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects : The 6-methoxy group in the target compound likely increases electron density on the aromatic ring compared to electron-withdrawing groups (e.g., nitro or fluorine ), influencing reactivity and binding interactions.
Physicochemical Properties
Table 2: Physicochemical Comparison
*Inferred from substituent chemistry.
- Lipophilicity : The 6-methoxy and dimethyl groups likely increase logP compared to nitro or halogenated derivatives, impacting membrane permeability.
- Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas neutral forms (e.g., ) are more suited for organic-phase reactions.
Biological Activity
6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 207.27 g/mol
- CAS Number : 2091545-71-8
The unique structure includes a methoxy group at the sixth position and two methyl groups at the second position, which contribute to its distinct chemical reactivity and biological activity .
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. The IC values indicate the concentration required for 50% inhibition of cell growth .
- Antioxidant Properties : The compound has shown significant antioxidant activity in vitro. This property is crucial for protecting cells from oxidative stress and may contribute to its potential therapeutic effects .
- Antibacterial Activity : Some derivatives of benzoxazepines have demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC (µM) | Notes |
|---|---|---|---|
| 6-Methoxy-2,2-dimethyl... | MCF-7 | 3.1 | Selective activity |
| 6-Methoxy-2,2-dimethyl... | HCT116 | 5.3 | Moderate activity |
| Doxorubicin | MCF-7 | 0.05 | Standard reference |
This table summarizes the antiproliferative effects of the compound compared to a known chemotherapeutic agent.
Table 2: Antioxidant Activity Comparison
| Compound | Method Used | IC (µM) |
|---|---|---|
| 6-Methoxy-2,2-dimethyl... | DPPH Scavenging | 15.0 |
| BHT (Butylated Hydroxytoluene) | DPPH Scavenging | 20.0 |
This table compares the antioxidant activity of the compound with a standard antioxidant.
Case Studies and Research Findings
- Antiproliferative Studies : In a study evaluating various benzoxazepines for their antiproliferative effects on cancer cell lines, 6-Methoxy-2,2-dimethyl... showed promising results with an IC value of approximately 3.1 µM against MCF-7 cells, indicating its potential as an anticancer agent .
- Antioxidant Mechanisms : Research has demonstrated that the compound's antioxidant properties are not solely related to its ability to scavenge free radicals but also involve modulation of cellular pathways that reduce oxidative stress .
- Antibacterial Applications : A study highlighted the antibacterial efficacy of related benzoxazepines against E. faecalis, suggesting that structural modifications could enhance activity against other bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
